1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester
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Overview
Description
1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core .
Chemical Reactions Analysis
1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester can be compared with other spirocyclic compounds such as:
1-Oxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the phenylmethyl and methyl ester groups, resulting in different chemical and biological properties.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes additional oxygen atoms, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 2-(8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C18H25NO3/c1-21-17(20)13-16-7-8-18(22-16)9-11-19(12-10-18)14-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
InChI Key |
GUNHCWVAXIAZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2(O1)CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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